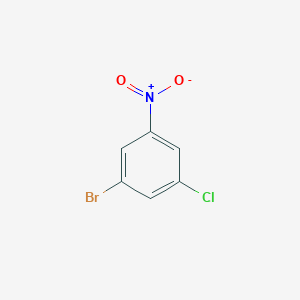

1-Bromo-3-chloro-5-nitrobenzene

Descripción

Contextualizing 1-Bromo-3-chloro-5-nitrobenzene within the Class of Halogenated Nitroaromatic Compounds

This compound, with the chemical formula C₆H₃BrClNO₂, is a halogenated nitroaromatic compound. It is a solid, yellow crystalline substance with a pungent odor. This compound is sparingly soluble in water but readily dissolves in organic solvents like ethanol (B145695) and dimethylformamide. Its structure, featuring two different halogen atoms (bromine and chlorine) and a nitro group at specific positions on the benzene (B151609) ring, makes it a valuable building block in organic synthesis. The presence and positioning of these functional groups influence the compound's electronic properties and reactivity. nih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃BrClNO₂ |

| Molar Mass | 236.45 g/mol |

| Melting Point | 81.2 °C |

| Boiling Point | 268.8 ± 20.0 °C (Predicted) |

| Density | 1.827 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 116.376 °C |

| Vapor Pressure | 0.012 mmHg at 25°C |

| Refractive Index | 1.619 |

| Sources: chemsrc.comnih.gov |

Historical Perspectives on the Synthesis and Reactivity of Halogenated Nitroaromatics

The synthesis of halogenated nitroaromatics has a long history in organic chemistry. numberanalytics.comnumberanalytics.com Early methods often involved direct nitration of halogenated benzenes or halogenation of nitrobenzene (B124822). msu.edu These reactions, typically electrophilic aromatic substitutions, laid the groundwork for the synthesis of a vast number of derivatives. msu.edu The reactivity of these compounds is largely dictated by the interplay of the electron-withdrawing nitro group and the deactivating but ortho-, para-directing halogen substituents. rsc.org The nitro group strongly deactivates the benzene ring towards further electrophilic substitution, directing incoming groups to the meta position relative to itself. nih.gov

The synthesis of this compound itself is typically achieved through the nitration of 3-bromo-5-chlorobenzene using nitric acid. The product is then isolated and purified through crystallization.

Current Research Landscape and Motivations for Investigating this compound

Current research on halogenated nitroaromatics, including this compound, is driven by the need for novel and efficient synthetic methodologies and the development of new functional molecules. nih.govccspublishing.org.cn Researchers are exploring new catalytic systems for selective reactions, such as the reduction of the nitro group to an amine, which can be challenging in the presence of halogens. nih.gov The unique substitution pattern of this compound makes it a target for studies on regioselective reactions, where one halogen can be selectively replaced over the other.

Significance in the Synthesis of Complex Organic Molecules

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the differential reactivity of its functional groups. For instance, the nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals and dyes. libretexts.org The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, to form new carbon-carbon bonds, enabling the construction of intricate molecular architectures. This makes the compound a valuable precursor for the synthesis of agrochemicals, pharmaceuticals, and materials with specific properties. ontosight.ai For example, a multi-step synthesis starting from nitrobenzene can lead to the formation of 1-bromo-3-chloro-5-iodobenzene (B84608), a trihalogenated benzene derivative, showcasing the role of such compounds in creating polysubstituted aromatic systems. chegg.comgoogle.comchemicalbook.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-chloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXDZAQINLBEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591208 | |

| Record name | 1-Bromo-3-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219817-43-3 | |

| Record name | 1-Bromo-3-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 3 Chloro 5 Nitrobenzene

Precursor Synthesis and Functionalization Strategies

The key to synthesizing 1-bromo-3-chloro-5-nitrobenzene lies in the careful selection of a starting material and a sequence of reactions that control the position of each substituent. A common and effective strategy begins with an already-nitrated benzene (B151609) ring, followed by the sequential and regioselective introduction of the halogen atoms.

Nitration is a classic electrophilic aromatic substitution reaction, typically achieved by treating an aromatic compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. nih.govmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comchemspider.com

In a polyhalogenated benzene system, the existing halogen substituents dictate the position of the incoming nitro group. Halogens (Cl, Br) are deactivating yet ortho-, para-directing groups. minia.edu.egmasterorganicchemistry.comwikipedia.org This is due to a combination of their electron-withdrawing inductive effect (-I), which deactivates the ring, and their ability to donate lone-pair electron density through resonance (+M), which directs substitution to the ortho and para positions. masterorganicchemistry.comwikipedia.org

Therefore, if one were to nitrate (B79036) 1-bromo-3-chlorobenzene (B44181), the bromine at C1 and the chlorine at C3 would direct the incoming nitro group to positions 2, 4, and 6. Position 5, which is required for the target compound, is meta to both halogens and would be a very minor product. This makes direct nitration an impractical route.

A more viable approach involves starting with nitrobenzene (B124822). doubtnut.com The nitro group is a strong deactivating and meta-directing group. vedantu.comlibretexts.org This property is exploited to guide the subsequent introduction of halogens.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect |

|---|---|---|

| -Cl, -Br | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -NH₂ | Activating | Ortho, Para |

This table summarizes the directing effects of functional groups relevant to the synthesis of this compound.

Achieving the specific 1-bromo-3-chloro-5-nitro arrangement requires precise regioselective halogenation techniques. A well-documented synthetic pathway starts with nitrobenzene and proceeds as follows: doubtnut.com

Nitration and Reduction: Nitrobenzene is first halogenated. For instance, chlorination of nitrobenzene yields primarily m-chloronitrobenzene due to the meta-directing effect of the nitro group.

Reduction: The nitro group of m-chloronitrobenzene is then reduced to an amino group (-NH₂) using agents like tin (Sn) and hydrochloric acid (HCl), yielding m-chloroaniline.

Diazotization and Sandmeyer Reaction: The amino group is converted into a diazonium salt (-N₂⁺Cl⁻) using sodium nitrite (B80452) (NaNO₂) and HCl at low temperatures. This diazonium salt can then be substituted with bromine using a Sandmeyer reaction, which involves copper(I) bromide (CuBr), to produce 1-bromo-3-chlorobenzene. wikipedia.orgtheunconditionalguru.inbyjus.com

Final Nitration: As established, direct nitration of 1-bromo-3-chlorobenzene is inefficient for producing the 5-nitro isomer.

A more effective strategy manipulates the directing power of functional groups: doubtnut.com

Start with nitrobenzene.

Reduce it to aniline (B41778).

Protect the activating amino group via acetylation with acetic anhydride (B1165640) to form acetanilide. The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled halogenation.

Perform bromination. The acetamido group directs the bromine to the para position, yielding 4-bromoacetanilide.

Perform chlorination. The acetamido group and the bromine atom will direct the incoming chlorine. The bulky acetamido group favors substitution at the less sterically hindered ortho position, yielding 4-bromo-2-chloroacetanilide.

Hydrolyze the acetamido group back to an amino group to give 4-bromo-2-chloroaniline.

Remove the amino group via diazotization followed by reduction (deamination), for example, with hypophosphorous acid. This sequence, however, does not lead to the desired product.

A successful route involves starting with m-dinitrobenzene or a related precursor where the relative positioning of the groups can be more readily controlled. An alternative, more direct synthesis involves the nitration of 1-bromo-3-chlorobenzene, although it is usually mentioned as the primary method, the regioselectivity challenge remains. The synthesis often relies on separating the desired isomer from a mixture of products.

Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. Transition metal catalysis, in particular, offers powerful tools for forming carbon-halogen bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. While often used for C-C, C-N, or C-O bond formation, related methodologies can be adapted for halogenation or for constructing the aromatic core itself.

A potential catalytic route to nitroaromatics involves the palladium-catalyzed reaction of aryl chlorides, triflates, or nonaflates with a nitrite source. organic-chemistry.org This method could, in principle, be applied to a 1-bromo-3-chlorobenzene precursor to introduce the nitro group, potentially offering milder conditions than traditional nitration.

Furthermore, reactions like the Suzuki-Miyaura coupling can be used to assemble complex aromatic systems. nih.govyoutube.com A hypothetical route could involve coupling a di-substituted boronic acid with a halogenated nitrobenzene, or vice-versa, to build the target molecule.

Table 2: Relevant Transition Metal-Catalyzed Reactions

| Reaction Name | Catalyst/Reagents | Bond Formed | Relevance |

|---|---|---|---|

| Sandmeyer Reaction | CuX (X=Cl, Br) | Ar-X | Converts an amino group to a halogen via a diazonium salt. wikipedia.org |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | Ar-Ar' | Can be used to construct the substituted benzene core from smaller fragments. nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, Base | Ar-N | Can be used to introduce nitrogen-containing groups. researchgate.net |

This table highlights key catalytic reactions that can be employed in the synthesis of complex aromatic compounds like this compound.

In polyhalogenated aromatic compounds, transition metal catalysts can differentiate between identical halogens based on their electronic or steric environment, leading to high chemoselectivity. For instance, in the palladium-catalyzed Suzuki-Miyaura coupling of 1,4-dibromo-nitrobenzene, the first coupling reaction occurs preferentially at the C-Br bond that is more activated by the electron-withdrawing nitro group. nih.gov This principle of electronic differentiation can be harnessed to selectively functionalize one position over another in a dihalogenated precursor.

This selectivity allows for the stepwise and controlled construction of polysubstituted aromatics. A synthetic strategy could involve the selective coupling at one halogen site, followed by a second, different coupling reaction at another site, providing a powerful method for generating molecular complexity from simple, readily available polyhalogenated starting materials. nih.gov

Novel Synthetic Routes and Green Chemistry Considerations

The development of new synthetic routes is often driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Novel approaches to nitration include the use of solid-supported catalysts, such as metal-modified montmorillonite (B579905) clays, which can be easily recovered and reused, and offer environmentally benign reaction conditions. organic-chemistry.org Another green approach involves using an aqueous solution of sodium dodecylsulfate with dilute nitric acid, which can provide high regioselectivity under mild, room-temperature conditions. rsc.org

Photocatalytic methods are also emerging as a green alternative for organic synthesis. Light-induced conversions of nitrobenzene derivatives using photocatalysts like TiO₂ can lead to the formation of complex heterocyclic structures in one pot. researchgate.net

Green chemistry also emphasizes atom economy and the reduction of derivatization steps. chegg.com Syntheses that avoid the use of protecting groups for functional moieties like amines are preferred. One-pot reactions, where multiple transformations occur in a single reaction vessel, are also highly desirable as they reduce solvent usage, purification steps, and waste generation. For example, carrying out a Sandmeyer reaction as a one-pot process without the isolation of the often-unstable diazonium salt intermediate improves both safety and efficiency. google.com The use of water-based micellar catalysis for palladium-coupling reactions represents a significant step towards sustainable chemical manufacturing. youtube.com

Mechanistic Investigations of 1 Bromo 3 Chloro 5 Nitrobenzene Reactivity

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene (B151609) and its derivatives. msu.edu The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion, followed by the rapid loss of a proton to restore aromaticity. libretexts.orglibretexts.org

The presence of substituents on the benzene ring significantly modifies its reactivity towards electrophiles. In 1-Bromo-3-chloro-5-nitrobenzene, all three substituents are classified as deactivating groups, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene. msu.eduvaia.com

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It withdraws electron density from the ring through both a strong inductive effect (-I) and a strong resonance effect (-M). This substantial reduction in the ring's nucleophilicity makes electrophilic attack significantly more difficult, often requiring harsh reaction conditions like elevated temperatures. msu.edu

Halogen Groups (-Br, -Cl): The bromo and chloro substituents exhibit a dual electronic effect. They are inductively electron-withdrawing (-I) due to their high electronegativity, which deactivates the ring towards electrophilic attack. msu.eduvaia.com However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+M), which can help stabilize the positive charge of the benzenonium intermediate. Despite this resonance donation, the inductive effect is dominant for halogens, resulting in net deactivation.

The cumulative effect of one strong deactivator (nitro) and two moderate deactivators (chloro, bromo) renders the this compound ring highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strong Deactivator | Meta |

| -Cl (Chloro) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivator | Ortho, Para |

| -Br (Bromo) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivator | Ortho, Para |

Regioselectivity in EAS is determined by the directing influence of the existing substituents, which is a consequence of their ability to stabilize the carbocation intermediate formed upon electrophilic attack.

The nitro group is a strong meta-director, as placing the incoming electrophile at the meta position prevents the positive charge of the intermediate from being located on the carbon atom bearing the electron-withdrawing nitro group. msu.edu

The chloro and bromo groups are ortho, para-directors. Their resonance donation of electrons can effectively stabilize the positive charge of the intermediate when the attack occurs at the ortho or para positions. msu.edu

In this compound, the available positions for substitution are C2, C4, and C6. The directing effects are competitive:

Attack at C2: This position is ortho to the chloro group, meta to the bromo group, and ortho to the nitro group.

Attack at C4: This position is ortho to the bromo group, meta to the chloro group, and ortho to the nitro group.

Attack at C6: This position is meta to both the chloro and bromo groups and meta to the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

In stark contrast to its inertness toward electrophiles, an aromatic ring bearing strong electron-withdrawing groups is activated for attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This process, known as nucleophilic aromatic substitution (SNAr), involves the displacement of a leaving group (typically a halide) by a nucleophile. byjus.com The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion known as a Meisenheimer complex . youtube.com The subsequent departure of the leaving group re-establishes the aromaticity of the ring.

The presence of electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, is crucial as they stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction. wikipedia.orgyoutube.com In this compound, the nitro group is meta to both halogens, which provides less stabilization compared to an ortho/para arrangement. masterorganicchemistry.com Nevertheless, the strong cumulative electron withdrawal from the three substituents makes the ring sufficiently electrophilic to undergo SNAr reactions.

Research on related compounds, such as 1-halo-3,5-dinitrobenzenes, reveals that competition between the displacement of a halogen atom and a nitro group is possible. researchgate.net The specific pathway is influenced by the nature of the nucleophile and the reaction solvent.

Halogen Displacement: Softer nucleophiles, such as thiolates, tend to favor the displacement of a halogen atom. In the case of this compound, the relative leaving group ability would typically be Br > Cl.

Nitro Group Displacement: Harder nucleophiles, like the 1,2,4-triazolate anion, can favor the displacement of a nitro group. researchgate.net

The choice of solvent also plays a critical role. Dipolar aprotic solvents can solvate the intermediates and influence the reaction course. researchgate.net

Table 2: Predicted Reactivity of this compound with Various Nucleophiles (based on analogous systems)

| Nucleophile Type | Example | Predicted Major Pathway |

|---|---|---|

| Hard Anionic Nucleophile | 1,2,4-Triazolate | Potential for Nitro Group Displacement |

| Soft Anionic Nucleophile | Arenethiolate | Halogen Displacement (likely Bromine) |

| Intermediate Nucleophile | Phenoxide | Competitive Halogen vs. Nitro Displacement |

| Neutral Nucleophile | Amines (e.g., Aniline) | Halogen Displacement |

The kinetics of SNAr reactions are governed by the rate-determining step, which is typically the initial formation of the Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is paramount.

Kinetics: The rate of reaction is accelerated by the presence of strong electron-withdrawing groups that can stabilize the anionic intermediate. While the meta position of the nitro group in this compound is less effective at stabilization than an ortho or para position, the combined inductive pull of the three substituents still significantly lowers the activation energy for nucleophilic attack compared to a less substituted ring. The leaving group ability in SNAr often follows the trend F > Cl > Br > I, which is opposite to that of SN1/SN2 reactions. This is because the rate-determining step is the attack on the carbon, which is made more electrophilic by the more electronegative halogen; the C-X bond is broken in a subsequent, faster step. masterorganicchemistry.com

Reductive and Oxidative Transformations

The substituents on the this compound ring also dictate its behavior under reductive and oxidative conditions.

Reductive Transformations: The most facile reductive transformation for this molecule is the reduction of the nitro group. This is a common and high-yielding reaction for nitroaromatic compounds. A variety of reducing agents can accomplish this, with the most common being metals in the presence of acid, such as tin (Sn) and hydrochloric acid (HCl), or catalytic hydrogenation. chegg.com This reaction selectively converts the nitro group into an amino group (-NH₂), yielding 3-bromo-5-chloroaniline (B31250), a valuable synthetic intermediate. The halogen substituents are typically stable under these conditions.

Oxidative Transformations: The this compound ring is highly resistant to oxidation due to its electron-deficient nature. The deactivating substituents make it difficult to remove electrons from the aromatic system. Consequently, oxidative reactions of the ring itself are uncommon and would require exceptionally powerful oxidizing agents and harsh conditions, likely leading to ring degradation rather than selective transformation.

Table 3: Common Transformations of the Nitro Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Reduction | Sn / HCl | -NH₂ (Amino) |

| Reduction | H₂, Pd/C | -NH₂ (Amino) |

| Reduction | Fe / HCl | -NH₂ (Amino) |

Nitro Group Reduction to Amino Functionality

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing a route to anilines which are versatile intermediates for dyes, pharmaceuticals, and other specialty chemicals. rsc.org The reduction of the nitro group in this compound to yield 3-bromo-5-chloroaniline can be achieved through various methods, with the choice of reagent often depending on the desired chemoselectivity and reaction conditions. rsc.orgudel.edu

Catalytic hydrogenation is a common and efficient method. udel.edu However, care must be taken to select a catalyst that minimizes hydrodehalogenation (the undesired cleavage of C-Br or C-Cl bonds). While palladium on carbon (Pd/C) is a powerful catalyst, it can sometimes lead to dehalogenation. udel.edu Raney nickel is often a suitable alternative for substrates containing aromatic halogens. udel.edu

Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl2), are also widely used and are known for their good functional group tolerance, making them suitable for halogenated nitroarenes. rsc.orgudel.edu Sodium sulfide (B99878) can also be employed for the selective reduction of nitro groups. rsc.org

Below is a table summarizing common conditions for the reduction of nitroarenes applicable to this compound.

| Reagent/Catalyst | Conditions | Outcome | Selectivity Notes |

| H₂ / Raney Nickel | Low to moderate pressure and temperature | Forms 3-bromo-5-chloroaniline | Generally preferred over Pd/C to avoid dehalogenation of C-Br and C-Cl bonds. udel.edu |

| Iron (Fe) | Acetic Acid (AcOH), heat | Forms 3-bromo-5-chloroaniline | Mild conditions, high chemoselectivity for the nitro group. udel.edu |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl), heat | Forms 3-bromo-5-chloroaniline | A classic method that is effective for reducing nitroarenes without affecting aryl halides. udel.edu |

| Zinc (Zn) | Acetic Acid (AcOH) or HCl | Forms 3-bromo-5-chloroaniline | Provides a mild method for reducing nitro groups in the presence of other reducible groups. udel.edu |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solvent | Forms 3-bromo-5-chloroaniline | A useful reagent for chemoselective reductions. rsc.org |

Oxidation of the Aromatic Ring System under Controlled Conditions

The direct oxidation of the aromatic ring of this compound presents a significant chemical challenge. The benzene ring is heavily deactivated by three potent electron-withdrawing groups: the nitro group (-NO₂) and the two halogen atoms (-Br and -Cl). This deactivation makes the ring electron-poor and thus highly resistant to attack by electrophilic oxidizing agents, which is the typical mechanism for controlled aromatic oxidation. msu.edu

Standard powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions would likely lead to the degradation of the molecule rather than controlled functionalization. The presence of multiple deactivating groups means that electrophilic attack, such as hydroxylation, would be extremely sluggish. msu.edu

Research into the oxidation of highly halogenated or nitrated benzenes often focuses on alternative pathways. For instance, sonolysis has been explored for the degradation of nitrobenzene (B124822), which can proceed via oxidation by hydroxyl radicals. researchgate.net Furthermore, studies on the oxidation of nitrobenzene using hydrogen peroxide catalyzed by polyoxometalates have been conducted, though this typically results in the formation of nitrophenols. udel.edu In the case of this compound, the directing effects of the existing substituents would need to be considered. All three groups are meta-directing. However, due to the profound deactivation of all ring positions, achieving selective oxidation of a specific C-H bond on the ring under controlled conditions is not a readily accomplished transformation and would require highly specialized reagents or catalytic systems designed for activating inert C-H bonds.

Cross-Coupling Reactions and Advanced Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. For this compound, these reactions offer a pathway to selectively introduce new functional groups at the positions of the halogen atoms.

Suzuki-Miyaura Coupling Strategies for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.govbldpharm.comgoogle.com This reaction is one of the most versatile methods for creating C(sp²)-C(sp²) bonds, such as those in biaryl structures.

In this compound, there are two different halogen atoms that can participate in the coupling. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. Therefore, the carbon-bromine bond in this compound is significantly more reactive than the carbon-chlorine bond. This difference in reactivity allows for site-selective Suzuki-Miyaura coupling. By carefully controlling the reaction conditions (e.g., catalyst, temperature, and reaction time), it is possible to selectively substitute the bromine atom while leaving the chlorine atom intact. This generates a monochlorinated biaryl product, which can then be subjected to a second, more forcing, coupling reaction at the chlorine position if desired.

A typical Suzuki-Miyaura coupling protocol for selectively targeting the C-Br bond is outlined in the table below.

| Component | Example | Purpose |

| Aryl Halide | This compound | The electrophilic partner in the coupling reaction. |

| Boronic Acid | Phenylboronic acid | The nucleophilic partner, provides the new carbon-based group. |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | The catalyst that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. bldpharm.comgoogle.com |

| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ | Activates the organoboron species and facilitates the transmetalation step. nih.gov |

| Solvent | Toluene, Dioxane, or DMF/Water mixture | Solubilizes the reactants and facilitates the reaction. |

Other Metal-Catalyzed Coupling Reactions for Aryl Derivatization

Beyond the Suzuki-Miyaura reaction, several other metal-catalyzed cross-coupling reactions can be employed to functionalize this compound. The same principle of differential reactivity (C-Br > C-Cl) generally applies, allowing for site-selective modifications.

Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. acs.org It is a powerful method for forming carbon-carbon bonds and is known for its high functional group tolerance.

Stille Coupling : This reaction pairs an organohalide with an organotin compound (stannane) and is catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback. google.com

Heck Coupling : This reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a base and a palladium catalyst. It could be used to introduce a vinyl group at the C-Br position.

Buchwald-Hartwig Amination : This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. It allows for the coupling of an aryl halide with an amine. This could be used to replace the bromine or chlorine atom with a substituted amino group.

Sonogashira Coupling : This reaction couples an aryl halide with a terminal alkyne, using a palladium catalyst and a copper co-catalyst, to form a substituted alkyne.

Site-Selective Functionalization of Halogenated Nitrobenzenes

The concept of site-selective functionalization is crucial when working with polysubstituted aromatic compounds like this compound. The ability to modify one position on the ring while leaving others untouched allows for the stepwise construction of complex molecular architectures.

The primary factors governing site-selectivity in this molecule are:

Differential Halogen Reactivity : As established, the C-Br bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Cl bond. This allows for a wide range of cross-coupling reactions to be performed selectively at the C-3 position (where bromine is located).

Electronic Effects : The strong electron-withdrawing nitro group significantly influences the reactivity of the ring, making all positions electron-deficient. This generally enhances the rate of oxidative addition for cross-coupling reactions. In reactions involving nucleophilic aromatic substitution (SNAr), the nitro group strongly activates the positions ortho and para to it. However, in this compound, the halogens are in meta positions relative to the nitro group.

A synthetic strategy could, therefore, involve an initial palladium-catalyzed coupling (e.g., Suzuki or Sonogashira) at the more labile C-Br bond under relatively mild conditions. The resulting 3-substituted-1-chloro-5-nitrobenzene could then be isolated and subjected to a second coupling reaction at the C-Cl position, which would typically require a more active catalyst system (e.g., one with specialized phosphine ligands) and more vigorous conditions (higher temperatures). This stepwise approach provides a reliable pathway to dissymmetric, trisubstituted nitrobenzene derivatives.

Theoretical and Computational Studies of 1 Bromo 3 Chloro 5 Nitrobenzene

Quantum Chemical Calculations and Molecular Structure Analysis

Quantum chemical calculations provide fundamental insights into the geometry, electronic properties, and reactivity of molecules. For 1-bromo-3-chloro-5-nitrobenzene, these computational methods are invaluable in elucidating the interplay of its substituent effects.

Density Functional Theory (DFT) Applications to Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict molecular geometries, bond dissociation energies, and electronic properties. In the case of this compound, the presence of three different substituents—a bromine atom, a chlorine atom, and a nitro group—on the benzene (B151609) ring creates a complex electronic environment. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density distribution across the aromatic ring. This electron-withdrawing nature enhances the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack.

DFT calculations on similar halogenated nitrobenzenes, such as 1,2,3-trichloro-4-nitrobenzene, have shown that the optimized molecular structure is planar, with the nitro group and halogen atoms lying in the same plane as the benzene ring. globalresearchonline.net The global minimum energy, dipole moment, and thermodynamic properties can be calculated to assess the molecule's stability. globalresearchonline.net For this compound, similar calculations would reveal the precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Molecular Orbital Analysis and Prediction of Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the strong electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. This is a common feature in nitroaromatic compounds and is a primary reason for their susceptibility to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The distribution of the LUMO over the aromatic ring would indicate the most probable sites for nucleophilic attack. It is anticipated that the LUMO would have significant contributions from the carbon atoms ortho and para to the nitro group. In this specific molecule, these are the positions bearing the halogen atoms.

Intermolecular Interactions and Crystal Packing Phenomena

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting crystal structures and material properties.

Crystallographic Insights into Molecular Conformation and Self-Assembly

As of the latest available data, a specific crystallographic study for this compound has not been reported. However, based on the crystal structures of analogous compounds like 1,2,3-tribromo-5-nitrobenzene, it is expected that the molecule would be essentially planar. nih.gov The crystal packing would likely be influenced by a combination of halogen bonds, as mentioned above, and other weak intermolecular forces. The interplay of these interactions would determine the specific arrangement of the molecules in the unit cell, leading to a particular space group and crystal system. The self-assembly process would be a result of the molecules organizing themselves to maximize attractive interactions and minimize repulsive forces.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr).

The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for SNAr reactions. In such reactions, a nucleophile attacks a carbon atom of the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is a crucial factor in determining the reaction rate. The electron-withdrawing nitro group plays a key role in stabilizing the Meisenheimer complex through resonance.

Quantitative Structure-Activity Relationships (QSAR) for Related Halogenated Nitrobenzenes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the structural properties of a chemical and its biological activity or toxicity. iupac.orgyoutube.com These models are particularly valuable for predicting the effects of chemicals like halogenated nitrobenzenes, thereby reducing the need for extensive and costly animal testing. nih.govresearchgate.netnih.gov For nitroaromatic compounds (NACs), including halogenated derivatives, QSAR has become an essential tool to forecast their potential toxicity, such as mutagenicity, carcinogenicity, and aquatic toxicity. nih.govmdpi.com

The fundamental principle of QSAR is that the biological effect of a compound is a function of its molecular structure and physicochemical properties. youtube.com By analyzing a dataset of related compounds with known activities, QSAR models can identify key molecular descriptors that govern their behavior. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), dipole moment, and charges on specific atoms (e.g., the nitro group). nih.govnih.gov For instance, the energy of the LUMO (E_LUMO) and the charge on the nitro group's oxygen atoms (QNO2) have been successfully used to predict the toxicity of dinitro aromatic compounds. nih.gov

Hydrophobic Descriptors: These relate to the compound's solubility and ability to partition between aqueous and lipid phases. The logarithm of the octanol-water partition coefficient (log K_ow or logP) is the most common descriptor in this class. nih.gov

Topological and Steric Descriptors: These describe the size, shape, and branching of a molecule. Examples include molecular weight, molecular connectivity indices, and Balaban indices. nih.govmdpi.com

Research has focused on developing QSAR models for various toxicological endpoints of nitrobenzene (B124822) derivatives. A common model organism for assessing aquatic toxicity is the ciliate Tetrahymena pyriformis. researchgate.netdergipark.org.tr Studies have shown that the toxicity of substituted nitrobenzenes to this organism can be predicted with high accuracy using a combination of descriptors.

For example, one study on monosubstituted nitrobenzenes found that their toxicity to T. pyriformis was highly correlated with the logarithm of the apparent partition coefficient (logD) and parameters describing the electronic effects of the substituents. researchgate.net Another study developed a robust QSAR model for a set of 120 nitrobenzene derivatives using quantum molecular descriptors, finding that second-order hyperpolarizability was a particularly effective predictor. dergipark.org.tr

The table below summarizes findings from a QSAR study on the toxicity of nitrobenzene derivatives to Tetrahymena pyriformis, highlighting the molecular descriptors used and the statistical quality of the model.

Table 1: Example of a QSAR Model for Nitrobenzene Toxicity

| Endpoint | Organism | Key Descriptors | Statistical Measures | Reference |

|---|---|---|---|---|

| Toxicity (log(1/IGC50)) | Tetrahymena pyriformis | Second-order hyperpolarizability (γ) A measure of the non-linear response of a molecule to an applied electric field, reflecting its electronic properties., COSMO Area The solvent-accessible surface area of the molecule, calculated using the Conductor-like Screening Model (COSMO). | R² = 89.49% | dergipark.org.tr |

| Toxicity (pIGC50) | Tetrahymena pyriformis | logD The logarithm of the distribution coefficient, which measures the compound's hydrophobicity at a specific pH., Swain-Lupton field parameter A parameter that quantifies the electronic field effect of a substituent., Charge on nitro group oxygen The calculated electrical charge on the oxygen atoms of the nitro group. | R² = 0.963 | researchgate.net |

Ensemble learning, a machine learning approach that combines multiple models, has been used to improve the predictive power of QSAR for the toxicity of nitroaromatic compounds. mdpi.comosti.gov One such study developed an ensemble model based on Support Vector Regression (SVR) to predict the acute toxicity (LD50 in rats) for over 200 nitroaromatic compounds. mdpi.comosti.gov This model demonstrated high predictive accuracy with a coefficient of determination (R²) of 0.92 for the external test set. mdpi.com

The development of robust and validated QSAR models is crucial for the risk assessment of halogenated nitrobenzenes. By identifying the structural features that contribute to toxicity, these models can guide the design of safer chemicals and prioritize existing compounds for further toxicological testing. nih.govmdpi.com

Applications and Derivatization of 1 Bromo 3 Chloro 5 Nitrobenzene in Advanced Materials and Medicinal Chemistry

Precursor in Complex Organic Synthesis

The inherent reactivity of the carbon-halogen and carbon-nitro bonds makes 1-bromo-3-chloro-5-nitrobenzene a pivotal intermediate in organic synthesis. The differential reactivity of the bromine and chlorine atoms, often exploited in sequential cross-coupling reactions, and the ability to transform the nitro group into other functionalities, such as an amine, underpin its utility as a foundational building block.

The strategic placement of reactive sites on the this compound scaffold facilitates its use in the synthesis of various heterocyclic systems. The halogens can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amino group, which can then be used to construct a fused heterocyclic ring.

For instance, the reduction of the nitro group to an aniline (B41778) derivative is a common first step. This resulting aminobenzene can then undergo cyclization reactions. The presence of the halogens allows for subsequent reactions to build more complex heterocyclic structures. For example, a common pathway involves the reduction of the nitro group, followed by reactions at the halogen sites to introduce side chains or other rings. The amino group can act as an internal nucleophile or be transformed into a diazonium salt, a highly versatile intermediate for introducing a wide range of functionalities.

| Starting Material | Reaction Type | Potential Heterocyclic Core |

| This compound | Reduction of nitro group, followed by intramolecular cyclization | Benzoxazoles, Benzimidazoles |

| This compound | Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) | N-Aryl heterocycles |

| This compound | Nucleophilic substitution with difunctional nucleophiles | Thiazines, Oxazines |

This table illustrates potential synthetic pathways to heterocyclic systems using this compound as a precursor.

The bromo and chloro substituents on the benzene (B151609) ring are ideal handles for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the construction of polyaromatic hydrocarbons (PAHs) and extended π-conjugated systems. nih.gov These reactions form new carbon-carbon bonds, allowing for the extension of the aromatic system.

Bromo-functionalized PAHs are valuable for creating donor-acceptor materials with applications in organic electronics. nih.gov The synthesis often involves a sequential coupling strategy where the more reactive halogen (typically bromine over chlorine) is reacted first, followed by a second coupling at the other halogen site. This controlled approach allows for the synthesis of asymmetric polyaromatic structures. For example, a Suzuki coupling reaction could be performed at the bromine position with an arylboronic acid, followed by a second coupling at the chlorine position with a different arylboronic acid. This methodology is crucial for creating materials with precisely tuned electronic and optical properties.

Development of Pharmaceutical Intermediates and Lead Compounds

In medicinal chemistry, this compound is a key starting material for creating pharmaceutical intermediates and lead compounds for drug discovery programs. echemi.com Its derivatives have been investigated for a range of biological activities.

The rational design of new drug candidates often involves modifying a central scaffold to optimize its interaction with a biological target. The three distinct functional groups on this compound allow for systematic structural modifications. The nitro group can be reduced to an amine, which can then be acylated or alkylated to produce a library of amide or amine derivatives. The halogen atoms can be replaced with various nucleophiles or used in coupling reactions to introduce diverse substituents that can modulate the compound's size, polarity, and ability to form hydrogen bonds. Research into derivatives of similar halogenated nitrobenzene (B124822) compounds has shown that such modifications can lead to potent antimicrobial agents.

| Modification | Reaction | Purpose in Drug Design |

| Reduction of Nitro Group | Catalytic hydrogenation (e.g., with Sn/HCl) | Introduce a basic amino group for salt formation or further derivatization. |

| Nucleophilic Substitution | Reaction with thiols, alcohols, or amines | Introduce new functional groups to interact with biological targets. |

| Suzuki Coupling | Palladium-catalyzed reaction with boronic acids | Add aryl or heteroaryl groups to explore structure-activity relationships. |

This table outlines common derivatization strategies for this compound in the context of rational drug design.

Halogenated aromatic compounds are prevalent in many approved drugs and are known to participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. The specific substitution pattern of this compound makes it an attractive scaffold for developing enzyme inhibitors. For example, a related compound, 1-bromo-3-chloro-5-iodobenzene (B84608), has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. By serving as a foundational structure, derivatives of this compound can be synthesized and screened for inhibitory activity against various enzymes, playing a role in the early stages of drug discovery.

Materials Science Applications

The unique structural and electronic properties of this compound and its derivatives make them suitable for applications in materials science, particularly in the creation of advanced materials like molecular glassformers. Molecular glassformers are organic molecules that can exist in a stable amorphous glassy state and are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

The synthesis of these materials often relies on the Suzuki cross-coupling of halogenated benzene cores with various arylboronic acids. rsc.org The use of a tri-substituted benzene, such as a derivative of this compound, allows for the creation of non-planar, propeller-shaped molecules. This molecular shape can inhibit crystallization and promote the formation of a stable glass. The synthesis of 1,3,5-trisarylbenzenes from 1-bromo-3-chloro-5-iodobenzene has been shown to produce materials with high glass transition temperatures (Tg), a desirable property for stable amorphous films. rsc.org The ability to tailor the substituents attached to the central benzene ring allows for fine-tuning of material properties such as fragility and thermal expansion coefficients. rsc.org

Synthesis of Polymers and Functional Advanced Materials

This compound serves as a critical building block in the synthesis of specialized polymers and advanced functional materials. Its distinct substitution pattern, featuring bromo, chloro, and nitro groups on the benzene ring, allows for selective chemical transformations, making it a versatile precursor in materials science. The presence of these groups, particularly the electron-withdrawing nitro group, activates the aromatic ring for certain reactions and provides sites for subsequent derivatization.

Research has demonstrated the utility of related halogenated benzene derivatives in the creation of polymers. medium.com One of the primary methods for incorporating this and similar aromatic units into polymer chains is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org In this type of reaction, the bromo or chloro substituent on the benzene ring can react with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond. libretexts.org

This methodology, known as Suzuki Polycondensation (SPC), has been successfully applied to generate conjugated polymers like poly(p-phenylene)s (PPPs), which are utilized in applications such as light-emitting diodes (LEDs). libretexts.org While direct polymerization of this compound is not extensively documented in the provided results, the principles of Suzuki coupling using similar bromo-chloro-iodobenzene precursors with various arylboronic acids highlight a viable pathway. rsc.org Such reactions enable the attachment of different substituents, allowing for the precise tailoring of the resulting polymer's chemical structure and properties. rsc.org

The synthesis of 1,3,5-trisarylbenzenes, which are molecular glassformers, has been achieved using a similar precursor, 1-bromo-3-chloro-5-iodobenzene, through Suzuki cross-coupling reactions. rsc.org This process demonstrates how multifunctional halogenated benzenes can be used to build complex, well-defined architectures for advanced materials. rsc.org The resulting materials exhibit properties that are dependent on their molecular weight and intermolecular interactions, which can be tuned by the choice of the reacting arylboronic acid. rsc.org

| Polymer/Material Type | Synthetic Method | Precursor Example | Application Area |

| Poly(p-phenylene)s (PPPs) | Suzuki Polycondensation (SPC) | Haloarenes | LED Lights, Batteries libretexts.org |

| Molecular Glassformers | Suzuki Cross-Coupling | 1-bromo-3-chloro-5-iodobenzene | Advanced Materials rsc.org |

Development of Advanced Chemical Reagents

This compound is a valuable intermediate in organic synthesis, serving as a precursor for the development of more complex chemical reagents. Its reactivity is dominated by the three distinct functional groups attached to the aromatic ring. The nitro group is strongly electron-withdrawing, which activates the ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This allows for the selective replacement of the halogen atoms (bromine and chlorine) by a variety of nucleophiles.

In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), followed by the loss of a leaving group (halide ion) to restore aromaticity. libretexts.org The rate and pathway of these substitution reactions can be influenced by the nature of the nucleophile and the solvent used. researchgate.net For instance, studies on the related 1-chloro- and 1-bromo-3,5-dinitrobenzenes show that different nucleophiles, such as triazolate anions, phenoxides, and thiolates, can displace either the halogen or the nitro group depending on the reaction conditions. researchgate.net This dual reactivity provides a versatile route to a wide array of substituted aromatic compounds.

A significant application of this compound is its use as a starting material for multi-step syntheses. For example, it is a precursor in the synthesis of 1-bromo-3-chloro-5-iodobenzene. medium.com This transformation typically involves the reduction of the nitro group to an amine, followed by diazotization and subsequent substitution with iodine. The resulting 1-bromo-3-chloro-5-iodobenzene is itself a valuable reagent for creating asymmetrical terphenyls through successive Suzuki couplings, which are relevant in materials science. researchgate.net

The selective reactions possible with this compound make it a key component in generating a library of substituted aromatic compounds that can be used as intermediates for pharmaceuticals, dyes, and pesticides.

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., Phenoxides, Thiolates) | Substituted Nitrobenzenes libretexts.orgresearchgate.net |

| Reduction of Nitro Group | Sn/HCl | 3-Bromo-5-chloroaniline (B31250) chegg.com |

| Multi-step Synthesis | Various | 1-Bromo-3-chloro-5-iodobenzene medium.com |

Environmental Fate and Biotransformation of Halogenated Nitrobenzenes

Biodegradation Pathways in Microbial Systems

Microorganisms have evolved diverse metabolic pathways to degrade a wide array of environmental pollutants, including halogenated organic compounds. nih.gov The biodegradation of these compounds can occur under both aerobic and anaerobic conditions, often involving specialized enzymatic systems. nih.govnih.gov

The degradation of halogenated nitroaromatic compounds is influenced by the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, microorganisms can initiate the breakdown of halogenated nitrobenzenes through oxidative pathways. researchgate.net A key initial step often involves the enzymatic insertion of oxygen atoms into the aromatic ring, leading to the formation of catechols and the release of the nitro group as nitrite (B80452). nih.gov For instance, some bacteria can mineralize hexachlorobenzene (B1673134) (HCB) under aerobic conditions. nih.gov The initial step in the degradation of many nitroaromatic compounds is the reduction of the nitro group to an amino group, which can then be further metabolized. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism for halogenated aromatic compounds is reductive dehalogenation, where a halogen substituent is removed and replaced by a hydrogen atom. nih.govsemanticscholar.org This process is often the initial step in the breakdown of highly halogenated compounds, making them more susceptible to further degradation. semanticscholar.org For some nitroaromatic compounds, the initial step under anaerobic conditions is the reduction of the nitro group to a nitroso derivative, followed by further reduction to hydroxylamines or amines. researchgate.net For example, the bacterium LW1, a member of the Comamonadaceae family, can transform 1-chloro-4-nitrobenzene (B41953) anaerobically to 2-amino-5-chlorophenol. researchgate.net

The following table summarizes the key differences between aerobic and anaerobic degradation of halonitrobenzenes:

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Initial Attack | Often oxidative (e.g., dioxygenase) | Often reductive (e.g., reductive dehalogenation, nitro group reduction) |

| Key Intermediates | Catechols, protocatechuates | Dehalogenated aromatics, amino-derivatives |

| Common End Products | Carbon dioxide, water, mineral salts | Methane, carbon dioxide, simpler organic acids |

Enzymes play a central role in the biotransformation of halogenated nitrobenzenes. Dioxygenases, in particular, are crucial for the initial aerobic attack on the aromatic ring of nitroaromatic compounds. nih.govnih.gov

Dioxygenase Activity: Nitroarene dioxygenases catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, a critical step that destabilizes the ring and facilitates further degradation. nih.gov For example, nitrobenzene (B124822) dioxygenase (NBDO) and 2-nitrotoluene (B74249) dioxygenase (2NTDO) have been shown to oxidize various chloronitrobenzenes (CNBs). nih.gov The activity of these enzymes can lead to the formation of chlorocatechols, which are then channeled into central metabolic pathways. nih.gov

Substrate Specificity: The efficiency of enzymatic degradation is highly dependent on the enzyme's substrate specificity. dtic.mil For instance, NBDO exhibits higher activity towards 3-chloronitrobenzene (3CNB) compared to 2-chloronitrobenzene (2CNB) and 4-chloronitrobenzene (4CNB). nih.gov In contrast, 2NTDO is more effective in degrading 2CNB. nih.gov The position of the halogen and nitro groups on the aromatic ring significantly influences the substrate specificity of these enzymes. nih.gov Researchers are exploring methods like site-directed mutagenesis to alter the active sites of these enzymes to broaden their substrate range and improve their catalytic efficiency for specific pollutants. researchgate.net

The table below illustrates the substrate specificity of two nitroarene dioxygenases towards different chloronitrobenzene isomers, as indicated by nitrite release.

| Enzyme | Substrate | Relative Activity (Nitrite Released) |

| Nitrobenzene Dioxygenase (NBDO) | 2-Chloronitrobenzene | Moderate |

| 3-Chloronitrobenzene | High | |

| 4-Chloronitrobenzene | Moderate | |

| 2-Nitrotoluene Dioxygenase (2NTDO) | 2-Chloronitrobenzene | High |

| 3-Chloronitrobenzene | Low | |

| 4-Chloronitrobenzene | Very Low |

Identification of Biotransformation Products and Pathway Elucidation

For example, the biotransformation of 1-chloro-4-nitrobenzene by strain LW1 under anaerobic conditions was shown to produce 2-amino-5-chlorophenol. researchgate.net In the presence of oxygen, this intermediate was further transformed into 5-chloropicolinic acid. researchgate.net The degradation of nitrobenzene by Pseudomonas putida F1 and Pseudomonas sp. strain JS150 was found to yield 3-nitrocatechol. nih.gov

Elucidating the complete degradation pathway allows scientists to understand the sequence of enzymatic reactions involved and to identify any potential dead-end products that might be more persistent or toxic than the parent compound.

Bioremediation Potential and Strategies for Environmental Impact Mitigation

Bioremediation harnesses the metabolic capabilities of microorganisms to clean up contaminated environments. researchgate.net This approach is often considered more environmentally friendly and cost-effective than traditional physical or chemical treatment methods. mdpi.com

Bioremediation Potential: Numerous bacterial and fungal species have demonstrated the ability to degrade halogenated nitrobenzenes. researchgate.net For instance, filamentous fungi like Caldariomyces fumago have shown high efficiency in degrading chloronitrophenols. mdpi.com Bacteria such as Pseudomonas, Burkholderia, and Rhodococcus species are also known to degrade chlorinated nitroaromatic compounds. mdpi.com The ability of these microorganisms to use these pollutants as a source of carbon and energy forms the basis of their bioremediation potential. researchgate.net

Strategies for Environmental Impact Mitigation:

Natural Attenuation: This involves monitoring the natural degradation of contaminants by indigenous microbial populations without any intervention.

Biostimulation: This strategy involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to stimulate the growth and activity of native microorganisms capable of degrading the target pollutants.

Bioaugmentation: This approach involves the introduction of specific, pre-grown microbial strains with known degradative capabilities to a contaminated site to enhance the rate of degradation. researchgate.net

Sequential Anaerobic/Aerobic Treatment: This strategy combines the advantages of both anaerobic and aerobic processes. Anaerobic treatment can be used to reductively dehalogenate highly chlorinated compounds, making them more amenable to subsequent aerobic degradation, which can lead to complete mineralization. semanticscholar.org

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of halogenated nitroaromatics and their derivatives is a cornerstone of industrial organic chemistry, providing building blocks for pharmaceuticals, dyes, and agrochemicals. nih.gov However, traditional methods often rely on harsh conditions or stoichiometric reagents. The future of synthesizing compounds like 1-bromo-3-chloro-5-nitrobenzene is geared towards sustainable catalytic systems that offer higher selectivity, efficiency, and environmental compatibility.

One major area of research is the selective catalytic hydrogenation of halogenated nitroaromatics to produce haloanilines, which are crucial intermediates. acs.orggoogle.com A significant challenge in this process is preventing the undesired side reaction of hydrodehalogenation, which reduces product yield and can generate corrosive hydrohalic acids. google.com Future research will focus on designing novel catalysts that can selectively reduce the nitro group while leaving the carbon-halogen bonds intact. This includes the development of sulfurized supported noble metal catalysts, which have shown promise in suppressing dehalogenation side reactions. google.com

Another emerging trend is the use of mechanochemistry to drive reactions in a solventless or low-solvent environment. rsc.org Mechanochemical methods, which use mechanical energy from milling or grinding, can offer significant advantages over traditional solution-based processes by reducing reaction times, lowering temperatures, and minimizing the use of hazardous solvents. rsc.org Research into mechanochemical nucleophilic aromatic substitution (SNAr) has shown promise, for instance, using alumina (B75360) (Al₂O₃) as a milling auxiliary to facilitate the reaction of aryl fluorides with nucleophiles without the need for a base. rsc.org Extending these principles to more complex substrates like this compound could pave the way for cleaner, more efficient industrial production.

| Catalytic Approach | Research Focus | Potential Advantages |

| Selective Hydrogenation | Development of catalysts (e.g., sulfurized Pd/C) to reduce the nitro group without dehalogenation. google.com | Higher yield and purity of haloaniline products; reduced equipment corrosion. google.com |

| Mechanochemistry | Use of mechanical force (milling) to drive reactions, often with solid auxiliaries like Al₂O₃. rsc.org | Reduced or eliminated use of toxic solvents; lower energy consumption; faster reaction rates. rsc.org |

| Continuous-Flow Synthesis | Transferring optimized batch reactions to continuous-flow systems. acs.org | Improved safety, scalability, and process control for industrial applications. acs.org |

Advanced Spectroscopic and Spectrometric Characterization Techniques for Mechanistic Studies

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for process optimization and the discovery of new transformations. Future research will increasingly leverage advanced analytical techniques to probe these mechanisms in unprecedented detail.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for this class of compounds. acs.orgnih.gov The electron-withdrawing nature of the nitro group, along with the halogen substituents, activates the benzene (B151609) ring for attack by nucleophiles. youtube.comyoutube.com While the general addition-elimination mechanism is well-accepted, subtle aspects continue to be explored. acs.orgnih.gov Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for mapping reaction pathways and energy profiles. nih.govresearchgate.net These computational studies have revealed that for some halonitroarenes, the initial addition of a nucleophile may occur at a position occupied by a hydrogen atom (forming a σH adduct) before proceeding to the halogen-substituted position. acs.org

To validate these computational models, researchers are employing a suite of advanced spectroscopic techniques. In-situ monitoring of reactions using methods like FT-Raman and Nuclear Magnetic Resonance (NMR) spectroscopy allows for the detection and characterization of transient intermediates, such as the Meisenheimer complex, providing direct evidence for the proposed mechanisms. youtube.comnih.gov For instance, the synthesis of energetic salts from nitro-substituted triazoles was fully characterized using IR, multinuclear NMR spectroscopy, and single-crystal X-ray structuring to confirm the molecular arrangements. researchgate.net The combination of kinetic studies, isotopic labeling, and high-resolution mass spectrometry, such as Laser-Induced Forward Desorption Ionization Mass Spectrometry (LIFDI-MS), can further elucidate complex catalytic cycles. acs.org

| Technique | Application in Mechanistic Studies | Key Insights |

| Density Functional Theory (DFT) | Calculating energy profiles, transition states, and geometries of intermediates. nih.govresearchgate.net | Predicting preferred reaction pathways and understanding substituent effects. acs.org |

| NMR Spectroscopy (¹H, ¹⁵N) | Characterizing reaction products and intermediates in solution. researchgate.netmedium.com | Confirming molecular structure and identifying transient species. |

| FT-Raman/IR Spectroscopy | Monitoring changes in vibrational modes during a reaction. nih.gov | Tracking the formation and consumption of functional groups in real-time. |

| Single-Crystal X-ray Diffraction | Determining the precise three-dimensional structure of crystalline products and intermediates. researchgate.net | Providing definitive structural evidence for stable compounds and cocrystals. researchgate.net |

| High-Resolution Mass Spectrometry | Identifying and characterizing short-lived species in complex reaction mixtures. acs.org | Elucidating catalytic cycles and identifying key intermediates. acs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reactivity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. For complex molecules like this compound and its derivatives, these computational tools offer a path to accelerate research and development by predicting reaction outcomes, optimizing conditions, and designing novel compounds with desired properties.

Beyond predicting outcomes, ML is being used to design and optimize reaction conditions. chemrxiv.org So-called active learning frameworks can intelligently suggest the next set of experimental conditions to try, efficiently navigating the parameter space to maximize yield or selectivity. nih.gov This approach combines the predictive power of ML with high-throughput experimentation to rapidly fine-tune synthetic processes. chemrxiv.org

| AI/ML Application | Description | Impact on Research |

| Forward-Reaction Prediction | Algorithms predict the products and side products of a chemical reaction. nih.gov | Reduces trial-and-error experimentation; helps identify robust and clean reactions. nih.gov |

| Reaction Optimization | ML models suggest optimal reaction parameters (temperature, solvent, catalyst) to maximize yield and selectivity. chemrxiv.org | Accelerates process development and improves efficiency. |

| Computer-Aided Synthesis Planning (CASP) | AI tools design multi-step synthetic pathways to a target molecule. nih.gov | Facilitates the synthesis of complex molecules and the discovery of novel synthetic routes. |

| Compound Design | ML models are used to generate novel chemical structures with specific desired properties. scitechdaily.com | Enables the creation of new materials, pharmaceuticals, and agrochemicals. |

Translational Research from Laboratory Investigations to Industrial Applications

Translating laboratory discoveries into robust, scalable, and economically viable industrial processes is a critical final step in chemical research. For this compound, which serves as an intermediate in the production of fine chemicals like dyes, pesticides, and pharmaceuticals, this transition is of paramount importance. nih.gov Future trends in this area focus on bridging the gap between small-scale lab synthesis and large-scale industrial manufacturing through process intensification and sustainable engineering.

A key aspect of this translational research is the move from traditional batch manufacturing to continuous-flow processes. acs.org Continuous-flow chemistry offers numerous advantages for industrial-scale production, including enhanced safety, better heat and mass transfer, improved process control, and easier scalability. acs.org Research demonstrating the successful transfer of optimized catalytic hydrogenations of halogenated nitroaromatics from batch reactors to continuous-flow systems highlights this trend. acs.org Applying this methodology to the synthesis and subsequent reactions of this compound could lead to safer, more efficient, and more consistent industrial production.

The industrial synthesis of related compounds, such as 2-bromo-1,3-dichloro-5-nitrobenzene, already employs methods like continuous-flow nitration followed by in-situ quenching and crystallization to achieve high purity and yield. Future research will aim to adapt and refine these techniques for other isomers and derivatives, prioritizing cost-effectiveness and scalability.

Q & A

Q. What are the standard synthetic routes for 1-Bromo-3-chloro-5-nitrobenzene, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via sequential electrophilic aromatic substitution (EAS) or halogenation of nitrobenzene derivatives. For example, bromination of 3-chloro-5-nitrobenzene using Br₂ in the presence of FeBr₃ or AlCl₃ as a catalyst (adjusting stoichiometry to minimize di-substitution). Optimization includes:

- Temperature control : Maintaining 0–5°C during bromination to reduce side reactions .

- Solvent selection : Use non-polar solvents (e.g., CCl₄) to stabilize intermediates.

- Purity validation : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields ≥97% purity . Conflicting purity reports (95%+ ) may arise from residual solvents; FT-IR or GC-MS can identify contaminants.

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The nitro group deshields adjacent protons, with characteristic splitting patterns (e.g., meta-substitution). Compare to analogs like 5-Bromo-3-chloro-2-fluoro-1-nitrobenzene .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 236 (C₆H₃BrClNO₂⁺) with fragmentation patterns reflecting Br/Cl loss .

- IR Spectroscopy : Nitro group stretching (~1520 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹) confirm substitution .

Q. What are the best practices for purifying this compound, and what solvents are recommended?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (low solubility in cold ethanol) to isolate crystals.

- Solvent Compatibility : Avoid DMSO due to potential nitro group reactivity; opt for dichloromethane for column chromatography .

- Storage : -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do the positions of substituents (bromo, chloro, nitro) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The nitro group (-NO₂) is a strong meta-directing deactivator, reducing electrophilicity at the para position. Bromine and chlorine (ortho/para directors) compete, but steric hindrance from nitro may favor specific sites.

- Case Study : Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized bases (K₂CO₃). Reactivity comparisons with 3-Bromo-5-chloro-1-nitrobenzene show slower kinetics due to steric crowding .

Q. What strategies can resolve contradictions in reported melting points or purity levels of this compound?

- Methodological Answer :

- Analytical Triangulation : Combine DSC (melting point analysis) with HPLC to assess purity. For example, a reported mp range of 65–67°C for analogs (e.g., 1-Bromo-2,6-dichlorobenzene) suggests similar thermal behavior.

- Synthetic Reproducibility : Vary bromination time (2–6 hrs) to isolate intermediates; discrepancies in purity (95% vs. 97% ) may stem from incomplete halogenation.

Q. How does the electronic effect of the nitro group affect the electrophilic substitution reactions of this compound?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian 09) show nitro’s electron-withdrawing effect reduces ring electron density, directing incoming electrophiles to less hindered positions.

- Experimental Validation : Nitration of 1-Bromo-3-chlorobenzene yields this compound as the major product (83% yield ), confirming meta preference.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.